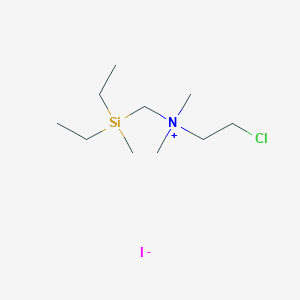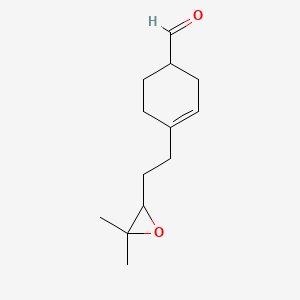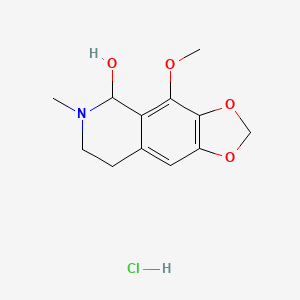
Cotarnine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cotarnine hydrochloride is a chemical compound derived from noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy. It is a tetrahydroisoquinoline (THIQ) scaffold produced by the oxidative degradation of noscapine. This compound has shown promising antitumor activities against several types of cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cotarnine hydrochloride can be synthesized through the oxidative degradation of noscapine. The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes, often using advanced chemical reactors to maintain consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cotarnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are performed using reagents like chlorosulfonic acid.
Major Products Formed: The major products formed from these reactions include various derivatives of cotarnine, such as cotarnone and dihydrocotarnine.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other chemical compounds.
Biology: Research has explored its role in biological systems, particularly its antitumor properties.
Medicine: Its derivatives are being investigated for their potential use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
Cotarnine hydrochloride is compared with other similar compounds, such as noscapine and its derivatives. While noscapine also exhibits antitumor properties, this compound is unique in its chemical structure and the specific pathways it targets.
Comparaison Avec Des Composés Similaires
Noscapine
Cotarnone
Dihydrocotarnine
Cotarnine hydrochloride stands out due to its distinct chemical properties and its potential for developing new therapeutic agents.
Propriétés
Numéro CAS |
36647-02-6 |
|---|---|
Formule moléculaire |
C12H16ClNO4 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14;/h5,12,14H,3-4,6H2,1-2H3;1H |
Clé InChI |
UONSFNPHCTWRGS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


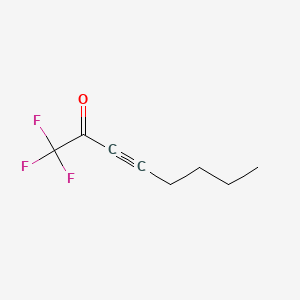
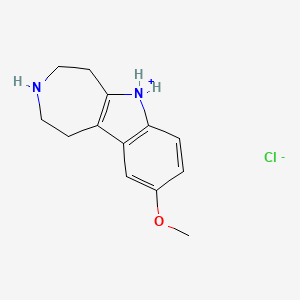
![(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol](/img/structure/B15343097.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)


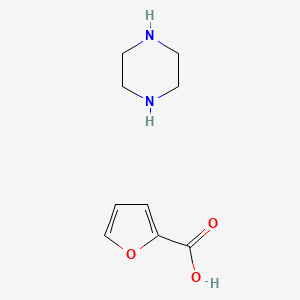

![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
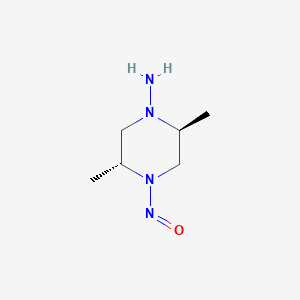

![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
